Dinosterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

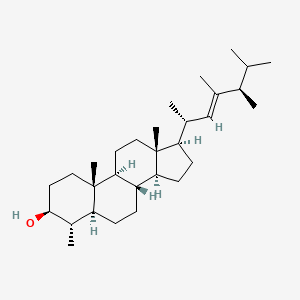

Dinosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H52O. It is found in various marine organisms, including dinoflagellates and certain types of algae. This compound is characterized by its unique structure, which includes a hydroxyl group at the C-3 position and a double bond between C-5 and C-6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dinosterol can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and double bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as marine algae and dinoflagellates. The extraction process involves the use of organic solvents to isolate the sterol from the biomass, followed by purification steps such as chromatography to obtain the pure compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Dinosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form this compound ketone.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce dihydrothis compound.

Major Products Formed

This compound Ketone: Formed through oxidation reactions.

Dihydrothis compound: Produced via reduction reactions.

Halogenated this compound: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biomarker for Paleoceanography

Dinosterol serves as a crucial biomarker for assessing past marine environments and the contributions of dinoflagellates to organic matter in sediments. Its presence can indicate historical changes in phytoplankton communities and productivity levels.

- Historical Productivity Assessment : Studies have shown that the concentration of this compound in sediment cores correlates with organic carbon maxima over millennia. For instance, research conducted in the Arabian Sea demonstrated that this compound concentrations peaked during periods of high marine productivity, providing insights into historical oceanic conditions and climate changes .

- Dinoflagellate Cyst Counting : this compound is often utilized as an alternative to counting dinoflagellate cysts (dinocysts) in sediment samples, which can be labor-intensive and less reliable. Research indicates that this compound levels can effectively estimate the abundance and diversity of dinoflagellate populations over geological timescales .

Environmental Monitoring

Due to its stability and prevalence in aquatic environments, this compound is employed in environmental studies to monitor changes in salinity and other ecological parameters.

- Hydrogen Isotope Analysis : The hydrogen isotope ratios of this compound have been used to reconstruct salinity variations in estuarine environments. A study from Chesapeake Bay found that the D/H ratio of this compound decreased with increasing salinity, indicating its potential for tracking hydrological changes . This method provides a semi-quantitative tool for understanding past salinity levels and their ecological implications.

- Indicator of Open Water Conditions : In Arctic regions, this compound has been identified as a potential indicator of historical open water conditions. Its presence above permanent ice packs suggests that it can reflect changes in seasonal ice cover and phytoplankton abundance .

Geochemical Research

This compound is significant in geochemical research as it helps understand the biological contributions to sedimentary organic matter.

- Organic Matter Source Tracing : The presence of this compound alongside its saturated counterpart, dinosterane, serves as evidence for organic matter derived from dinoflagellates. This relationship aids researchers in tracing the sources of organic matter within sedimentary records .

- Biosynthetic Pathways : Investigations into the biosynthesis of this compound reveal insights into sterol production pathways in marine organisms. Studies have detailed the enzymatic processes involved in its synthesis, which differ from typical cholesterol biosynthesis, thus enhancing our understanding of marine biochemistry .

Case Studies

Several case studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of dinosterol involves its interaction with cellular membranes and enzymes. The hydroxyl group at the C-3 position allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate the activity of enzymes involved in sterol metabolism, influencing various biochemical pathways. These interactions contribute to its biological effects, including anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Dinosterol is unique among sterols due to its specific structure and marine origin. Similar compounds include:

Cholesterol: A well-known sterol found in animal cell membranes, differing from this compound by the absence of the double bond between C-5 and C-6.

Ergosterol: A sterol found in fungi, similar to this compound but with additional double bonds in the sterol ring.

Stigmasterol: A plant sterol with a structure similar to this compound but with a different arrangement of double bonds and functional groups.

This compound’s uniqueness lies in its specific structural features and its occurrence in marine environments, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

58670-63-6 |

|---|---|

Molekularformel |

C30H52O |

Molekulargewicht |

428.7 g/mol |

IUPAC-Name |

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |

InChI-Schlüssel |

LPFIPZJIWTZLEY-DAABMGJCSA-N |

SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |

Kanonische SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |

Synonyme |

dinosterol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.